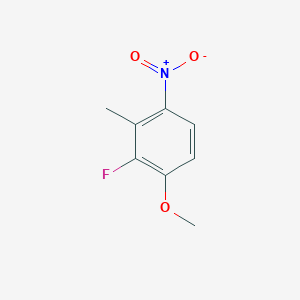

2-Fluoro-3-methyl-4-nitroanisole

Description

Properties

CAS No. |

1170991-78-2 |

|---|---|

Molecular Formula |

C8H8FNO3 |

Molecular Weight |

185.15 g/mol |

IUPAC Name |

2-fluoro-1-methoxy-3-methyl-4-nitrobenzene |

InChI |

InChI=1S/C8H8FNO3/c1-5-6(10(11)12)3-4-7(13-2)8(5)9/h3-4H,1-2H3 |

InChI Key |

SSOGWUPDIQNVGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Pathway A: Fluorination → Methylation → Nitration

This route begins with a fluorinated precursor, followed by methylation and nitration. For example:

-

Starting material : 3-methylphenol.

-

Fluorination : Electrophilic fluorination at position 2 using xenon difluoride (XeF₂) in the presence of boron trifluoride etherate (BF₃·OEt₂) yields 2-fluoro-3-methylphenol.

-

Methylation : Conversion of the phenolic hydroxyl group to a methoxy group using dimethyl sulfate or methyl iodide in alkaline conditions produces 2-fluoro-3-methylanisole.

-

Nitration : Nitration with a mixed acid (HNO₃/H₂SO₄) at subzero temperatures introduces the nitro group para to the methoxy group (position 4).

Advantages : Early fluorination avoids interference from electron-withdrawing nitro groups.

Challenges : Nitration must overcome steric hindrance from the adjacent methyl group.

Pathway B: Methylation → Nitration → Fluorination

Alternative approaches prioritize nitration earlier in the sequence:

-

Starting material : 3-methylanisole (1-methoxy-3-methylbenzene).

-

Nitration : Controlled nitration at −10°C directs the nitro group to position 4 (para to methoxy).

-

Fluorination : Halogen exchange at position 2 using XeF₂/BF₃·OEt₂ replaces a pre-existing halogen (e.g., bromine) with fluorine.

Advantages : Nitration’s regiochemistry is predictable due to the methoxy group’s strong para-directing effect.

Challenges : Fluorination post-nitration requires activated aromatic systems.

Detailed Preparation Methods

Fluorination Techniques

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents di-nitration |

| Nitrating Agent | 90% HNO₃ in H₂SO₄ | Enhances selectivity |

| Reaction Time | 2–3 hours | Maximizes mono-nitration |

Side Reactions :

Methylation Strategies

Methylation of phenolic intermediates is typically achieved via:

Alkaline Methylation

-

Reagents : Dimethyl sulfate (1.1 equiv), NaOH (2.5 equiv), H₂O/EtOH.

-

Yield : 85–90% for 2-fluoro-3-methylanisole.

Acidic Methylation

-

Mechanism : Fischer esterification adapted for ether formation.

Data Tables and Comparative Analysis

Table 1: Fluorination Methods Comparison

| Method | Reagents | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| XeF₂/BF₃·OEt₂ | XeF₂, BF₃·OEt₂ | 0 | 72 | 98 |

| Balz-Schiemann | NaNO₂, HF | 100 | 60 | 95 |

Table 2: Nitration Conditions Screening

| HNO₃ Concentration | H₂SO₄ (%) | Temp. (°C) | Para:Ortho Ratio |

|---|---|---|---|

| 70% | 90 | −5 | 9:1 |

| 90% | 98 | −10 | 12:1 |

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The methoxy group’s para-directing effect is counteracted by the methyl group’s steric bulk at position 3. Lower temperatures (−10°C) and slow reagent addition minimize ortho-nitration.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methyl-4-nitroanisole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 2-Fluoro-1-methoxy-3-methyl-4-aminobenzene.

Reduction: Formation of 2-Fluoro-1-methoxy-3-methyl-4-aminobenzene.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-methyl-4-nitroanisole has garnered attention for its potential as a scaffold in drug development. Its derivatives are being explored for various pharmacological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Mycobacterium tuberculosis .

- Anti-inflammatory Properties : Research indicates that modifications of this compound can lead to derivatives with notable anti-inflammatory effects. These compounds are being investigated further for their therapeutic potential .

Organic Synthesis

This compound serves as an essential building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules through various reactions, including nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura reactions). This versatility allows chemists to create diverse chemical libraries for biological screening .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Formation of various substituted anisoles |

| Cross-Coupling Reactions | Introduction of diverse substituents |

Material Science

In material science, this compound is explored for its potential applications in liquid crystal technology:

- Liquid Crystal Components : The compound and its derivatives are being studied for their mesomorphic properties, which are crucial for applications in displays and sensors. Researchers are designing liquid crystal molecules by incorporating this compound into suitable core structures .

Case Study 1: Antimicrobial Evaluation

A series of derivatives derived from this compound were synthesized and evaluated for their antimicrobial activity. The study revealed that several compounds showed promising results against resistant strains of bacteria, with MIC values ranging from 4 to 64 µg/mL . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Drug Development

In another study focusing on drug development, researchers modified the structure of this compound to enhance its biological activity. The derivatives were tested in vitro for anti-inflammatory effects, showing significant promise as potential therapeutic agents . These findings underscore the importance of structural modifications in optimizing drug-like properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The positions and types of substituents significantly influence the properties of nitroanisoles. Below is a comparative table of 2-Fluoro-3-methyl-4-nitroanisole and related compounds:

Key Observations :

- Substituent Effects: The presence of a methyl group in this compound introduces steric hindrance and electron-donating effects, which may reduce reactivity compared to non-methylated analogs like 4-Fluoro-2-nitroanisole.

- Electronic Interactions : The fluorine (electron-withdrawing) and nitro (strong electron-withdrawing) groups create an electron-deficient aromatic ring, enhancing electrophilic substitution reactions at specific positions.

- Melting Points: Methyl and nitro groups generally increase melting points due to enhanced intermolecular forces. For example, 4-Methyl-3-nitroanisole melts at 17°C, while non-methylated analogs may remain liquid at room temperature .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-methyl-4-nitroanisole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves sequential nitration, fluorination, and methylation of substituted anisole derivatives. For example, nitration of 3-methylanisole at the para position, followed by fluorination at the ortho position using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Critical parameters include temperature control (<0°C for fluorination to minimize side reactions) and solvent selection (e.g., anhydrous dichloromethane for DAST reactions). Regioselectivity challenges arise due to competing substituent effects; directing groups (e.g., methyl) and steric hindrance must be optimized to avoid by-products like 2-nitro-4-fluoroanisole .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred due to the compound’s moderate polarity. Recrystallization from ethanol/water mixtures (61–64°C melting point range) can further enhance purity. Monitor fractions via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer :

- NMR : -NMR should show a singlet for the methoxy group (~δ 3.9 ppm), a doublet for the fluorine-adjacent aromatic proton (~δ 7.2–7.5 ppm, ), and a methyl group resonance (~δ 2.3 ppm).

- IR : Stretching bands for nitro (1520–1350 cm) and methoxy groups (~1250 cm).

- Mass Spectrometry : Molecular ion peak at m/z 199 (CHFNO) with fragmentation patterns consistent with nitro group loss .

Advanced Research Questions

Q. What mechanistic insights explain the photochemical reactivity of this compound with nucleophiles?

- Methodological Answer : Under UV irradiation, the nitro group facilitates electron-deficient aromatic intermediates, enabling nucleophilic substitution (SAr) at the fluorine or methyl-adjacent positions. Kinetic studies using pyridine or hexylamine as nucleophiles reveal competing pathways: fluoride displacement (major) vs. methoxy group participation (minor). Solvent polarity (e.g., acetonitrile vs. DMSO) and pH significantly influence reaction rates and product distribution. Monitor intermediates via time-resolved UV-Vis spectroscopy and DFT calculations to map transition states .

Q. How should researchers address contradictions in reported spectroscopic data for nitroanisole derivatives?

- Methodological Answer : Discrepancies in NMR shifts or melting points often arise from impurities (e.g., residual solvents) or isomerization during synthesis. For example, 2-Fluoro-4-nitroanisole (CAS 392-25-6) exhibits variable -NMR δ values (±0.1 ppm) depending on deuterated solvent purity. Validate data by cross-referencing multiple sources (e.g., NIST Chemistry WebBook for reference spectra) and repeating measurements under controlled conditions (e.g., dry DMSO-d). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What computational strategies are suitable for modeling the substituent effects in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron-withdrawing effects of nitro and fluorine groups.

- Hammett Constants : Use σ (nitro: +0.71, fluorine: +0.34) to predict reactivity trends in electrophilic substitution.

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility differences (e.g., in DCM vs. ethanol). Validate models against experimental UV-Vis and IR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.